N-(2-chloro-5-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core modified with a sulfanyl acetamide linker and substituted aromatic groups. The 2-chloro-5-fluorophenyl moiety at the acetamide terminus and the 3-methoxyphenylmethyl group on the pyrimidine ring contribute to its structural uniqueness.
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3S2/c1-30-15-4-2-3-13(9-15)11-27-21(29)20-17(7-8-31-20)26-22(27)32-12-19(28)25-18-10-14(24)5-6-16(18)23/h2-10H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDLNBKIXSOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thieno[3,2-d]pyrimidine core.
- A chlorofluorophenyl moiety.
- A methoxyphenyl substituent.
- A sulfanyl group linked to an acetamide.
This unique combination of functional groups suggests a multifaceted mechanism of action that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following sections summarize key findings regarding its biological activity.
The compound exhibits inhibitory effects on key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit:
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
- AKT (Protein Kinase B)
These pathways are crucial for tumor growth and survival. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at specific phases.
Efficacy in Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 3.105 | Induces apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 3.023 | Cell cycle arrest at G1/S phase |
These findings indicate that the compound possesses potent antiproliferative properties, particularly against liver and prostate cancer cells.
Case Studies
A notable study explored the compound's effects on liver cancer cells (HepG2). The researchers observed significant cell death at low concentrations, with detailed flow cytometry analysis revealing that:
- 56.19% of cells were arrested in the S phase when treated with the compound.
- The treatment led to an increase in apoptotic markers, confirming its role as an effective anticancer agent.
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, it is beneficial to compare it with other known anticancer agents.
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Doxorubicin | Various cancers | 0.5 - 10 | Standard reference drug |
| Compound X | VEGFR-2 | 0.075 | More potent than our compound against VEGFR |
| N-(4-chloro-phenyl)-acetamide | PC-3 cells | 4.0 | Less effective than our compound |
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Thieno[3,2-c]pyridine (CPA, )
The CPA compound (2-((5-((2-chlorophenyl)...acetamide) in replaces the pyrimidinone core with a thieno[3,2-c]pyridine system. The absence of the pyrimidinone’s carbonyl group reduces hydrogen-bonding capacity, which may alter kinase inhibition profiles common in such scaffolds .
Thienopyrimidinone vs. Tetrahydropyrimidine ()
Compounds 50 and 54 () feature saturated tetrahydropyrimidine cores. This difference could impact selectivity for enzymes like dihydrofolate reductase .
Substituent Analysis
Aromatic Groups
- Target compound : 2-chloro-5-fluorophenyl and 3-methoxyphenylmethyl groups.
- compound : 3-chloro-4-fluorophenyl and pyridin-2-yl groups. The meta/para halogen positioning in the target compound may reduce steric hindrance compared to the ortho-substituted 3-chloro-4-fluorophenyl in .
- compound : 4-fluorophenyl and thiophen-2-yl. The thiophene’s smaller size versus 3-methoxyphenylmethyl could lower lipophilicity .
Sulfanyl Acetamide Linker
All compared compounds retain the sulfanyl acetamide moiety, critical for covalent binding or disulfide bridge formation. However, the target compound’s thienopyrimidinone-linked sulfur may offer enhanced rigidity versus triazole-linked analogs () .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The 3-methoxyphenylmethyl group in the target compound may enhance membrane permeability compared to halogen-heavy analogs (e.g., ’s 3-chloro-4-fluorophenyl) .
- Metabolic Stability: The thienopyrimidinone core’s rigidity could reduce oxidative metabolism versus flexible tetrahydropyrimidines () .
- Selectivity : The absence of a pyridine or triazole ring (cf. ) may minimize off-target interactions with kinases requiring nitrogen-rich heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
